molecular formula C19H15N5O4 B2954670 5-(furan-2-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 1207046-22-7

5-(furan-2-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Número de catálogo: B2954670
Número CAS: 1207046-22-7
Peso molecular: 377.36
Clave InChI: AUAZECGYWYCCGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a polyheterocyclic architecture combining furan, isoxazole, pyridazine, and pyridine rings linked via an ethyl-carboxamide bridge. The pyridazinone (6-oxopyridazine) moiety is a notable structural element, often associated with kinase inhibition or anti-inflammatory activity .

Propiedades

IUPAC Name

5-(furan-2-yl)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-18-6-5-14(13-3-1-7-20-12-13)22-24(18)9-8-21-19(26)15-11-17(28-23-15)16-4-2-10-27-16/h1-7,10-12H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAZECGYWYCCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(Furan-2-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its bioactivity. The molecular formula is C19H18N4O3, and it features an isoxazole ring, a furan moiety, and a pyridazinone derivative.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
A54926Induction of apoptosis
MCF-70.46Inhibition of Aurora-A kinase
HCT1160.39Cell cycle arrest at SubG1/G1 phase

These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

The mechanisms underlying the anticancer effects include:

  • Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence indicates that treatment with this compound can trigger apoptotic pathways in cancer cells, contributing to reduced viability.
  • DNA Interaction : Some studies suggest that the compound may interact with DNA, disrupting replication and transcription processes .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial activity against various pathogens. The compound's structural features may facilitate interactions with microbial targets, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Study on A549 Cells : In a study assessing the cytotoxicity against A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM, indicating moderate potency. The study highlighted its role in inducing apoptosis through mitochondrial pathways .
  • MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 breast cancer cells revealed an IC50 of 0.46 µM, showcasing its effectiveness in inhibiting cell growth via Aurora-A kinase inhibition .
  • HCT116 Colon Cancer Cells : Research involving HCT116 cells demonstrated significant cell cycle arrest at the SubG1/G1 phase with an IC50 value of 0.39 µM, suggesting potent anticancer activity .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycles Key Functional Groups Pharmacological Relevance (Inferred)
Target Compound Furan, isoxazole, pyridazinone, pyridine Carboxamide, ethyl linker Potential kinase/modulatory targets
Ranitidine-related compound A () Furan, thiazinone Thioether, hemifumarate H₂ antagonist impurity
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide () Furan Hydrazinyl, carboxamide Intermediate for acyl azide synthesis
Furopyridine carboxamide () Furopyridine, oxadiazole Trifluoroethylamino, fluorophenyl Anticancer or antiviral candidates

Key Observations:

  • Pyridazinone vs. Pyridine/Thiazinone: The target’s pyridazinone ring distinguishes it from ranitidine derivatives (e.g., thiazinone in ) and may confer unique electronic properties for binding polar enzyme pockets .
  • Linker Diversity : The ethyl-carboxamide bridge contrasts with ranitidine’s thioether linkages () and may reduce metabolic instability compared to sulfur-containing analogs.

Pharmacological Implications (Inferred)

  • Kinase Inhibition: Pyridazinones are known inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs). The target’s pyridazinone-pyridine system may mimic PDE4 inhibitors, whereas ranitidine analogs lack this motif .
  • Solubility and Bioavailability : The carboxamide group may improve aqueous solubility over ranitidine’s nitroacetamide derivatives (), though the pyridin-3-yl group could introduce lipophilicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.